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Introduction
Tamra-peg4-cooh is a versatile fluorescent probe that combines the bright and photostable

tetramethylrhodamine (TAMRA) fluorophore with a polyethylene glycol (PEG) linker terminating

in a carboxylic acid group. This design makes it an ideal candidate for labeling biomolecules in

a variety of fluorescence microscopy applications. The PEG linker enhances solubility and

reduces steric hindrance, while the terminal carboxylic acid allows for straightforward covalent

conjugation to primary amines on proteins, peptides, and modified oligonucleotides. These

application notes provide detailed protocols and quantitative data for the use of Tamra-peg4-
cooh in immunofluorescence, fluorescence in situ hybridization (FISH), and live-cell imaging.

Quantitative Data
The photophysical properties of the TAMRA fluorophore are summarized in the table below.

These properties make it a robust choice for various fluorescence microscopy techniques,

including confocal microscopy and Förster Resonance Energy Transfer (FRET) studies, where

it can act as an acceptor for fluorophores like fluorescein (FAM).[1][2]
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Property Value Reference

Excitation Maximum (λex) ~541-555 nm [1][3][4]

Emission Maximum (λem) ~567-580 nm [1][3][4]

Molar Extinction Coefficient (ε) 84,000 - 95,000 M⁻¹cm⁻¹ [3][4]

Quantum Yield (Φ) ~0.1 [3][4]

Recommended Laser Line 532 nm or 546 nm [5]

pH Sensitivity
Insensitive under physiological

conditions
[6]

Photostability Good [2][7][8]

Experimental Protocols
Bioconjugation of Tamra-peg4-cooh to Primary Amines
This protocol describes the conjugation of Tamra-peg4-cooh to a primary amine-containing

biomolecule, such as an antibody or an amine-modified oligonucleotide, using EDC/NHS

chemistry.

Materials:

Tamra-peg4-cooh

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

N-hydroxysuccinimide (NHS)

Amine-containing biomolecule (e.g., antibody, oligonucleotide)

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

Coupling Buffer: 1X Phosphate Buffered Saline (PBS), pH 7.2-7.5

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
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Desalting column

Procedure:

Activation of Tamra-peg4-cooh:

Dissolve Tamra-peg4-cooh in Activation Buffer to a final concentration of 10 mM.

Add a 1.5-fold molar excess of EDC and a 3-fold molar excess of NHS to the Tamra-
peg4-cooh solution.

Incubate for 15-30 minutes at room temperature to activate the carboxylic acid group.

Conjugation to Biomolecule:

Dissolve the amine-containing biomolecule in Coupling Buffer.

Immediately add the activated Tamra-peg4-cooh solution to the biomolecule solution. A

10-20 fold molar excess of the activated dye to the biomolecule is a good starting point for

optimization.

Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from

light.

Quenching of Reaction:

Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.

Incubate for 30 minutes at room temperature to quench any unreacted NHS-ester groups.

Purification of the Conjugate:

Remove excess, unconjugated dye and reaction byproducts by passing the reaction

mixture through a desalting column equilibrated with an appropriate storage buffer (e.g.,

PBS).

Collect the fractions containing the labeled biomolecule.
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Characterization (Optional but Recommended):

Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at

280 nm (for protein) and ~555 nm (for TAMRA).

Immunofluorescence (IF) Staining
This protocol is for the immunofluorescent staining of fixed cells using a primary antibody

conjugated with Tamra-peg4-cooh.

Materials:

Tamra-peg4-cooh conjugated primary antibody

Cells grown on coverslips

1X Phosphate Buffered Saline (PBS)

Fixation Solution: 4% paraformaldehyde in PBS

Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS

Blocking Buffer: 1X PBS with 5% normal serum (from the same species as the secondary

antibody, if used) and 0.3% Triton X-100.[2]

Mounting medium with DAPI

Procedure:

Cell Fixation:

Wash cells twice with PBS.

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[9]

Rinse the cells three times with PBS for 5 minutes each.

Permeabilization:
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Incubate the cells with Permeabilization Buffer for 10 minutes.[9] This step is necessary for

intracellular targets.

Rinse the cells twice with PBS for 5 minutes each.

Blocking:

Incubate the cells with Blocking Buffer for 60 minutes at room temperature to reduce non-

specific antibody binding.[2]

Primary Antibody Incubation:

Dilute the Tamra-peg4-cooh conjugated primary antibody in the blocking buffer to the

desired concentration.

Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or

overnight at 4°C, protected from light.

Washing:

Rinse the cells three times with PBS for 5 minutes each, protected from light.

Mounting:

Mount the coverslips onto microscope slides using a mounting medium containing DAPI

for nuclear counterstaining.

Seal the coverslips and allow the mounting medium to cure.

Imaging:

Visualize the samples using a fluorescence microscope with appropriate filters for DAPI

and TAMRA.

Fluorescence In Situ Hybridization (FISH)
This protocol outlines the use of an oligonucleotide probe labeled with Tamra-peg4-cooh for

FISH.
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Materials:

Tamra-peg4-cooh conjugated oligonucleotide probe

Prepared slides with fixed cells or tissue sections

2X SSC (Saline-Sodium Citrate) buffer

Denaturation Solution: 70% formamide in 2X SSC

Hybridization Buffer

Wash Buffers (e.g., 0.4X SSC/0.3% NP-40, 2X SSC/0.1% NP-40)[8]

Mounting medium with DAPI

Procedure:

Probe Preparation:

Dilute the Tamra-peg4-cooh conjugated oligonucleotide probe in the hybridization buffer.

Sample and Probe Denaturation:

Denature the cellular DNA by immersing the slides in the Denaturation Solution at 70-75°C

for 5-10 minutes.[4]

Dehydrate the slides through a series of ethanol washes (e.g., 70%, 85%, 100%) and air

dry.[8]

Denature the probe mixture by heating at 75-80°C for 5-10 minutes, then immediately

place on ice.

Hybridization:

Apply the denatured probe mixture to the denatured slide.

Cover with a coverslip and seal to prevent evaporation.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b12380465?utm_src=pdf-body
https://www.creative-diagnostics.com/fluorescent-in-situ-hybridization-fish-protocol.htm
https://www.benchchem.com/product/b12380465?utm_src=pdf-body
https://www.abyntek.com/wp-content/uploads/2025/05/Fluorescent-In-Situ-Hybridization-FISH-Protocol.pdf
https://www.creative-diagnostics.com/fluorescent-in-situ-hybridization-fish-protocol.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12380465?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Incubate in a humidified chamber at 37°C overnight.[1]

Post-Hybridization Washes:

Carefully remove the coverslip.

Wash the slides in a stringent wash buffer (e.g., 0.4X SSC/0.3% NP-40) at an elevated

temperature (e.g., 72°C) to remove non-specifically bound probes.[8]

Perform subsequent washes in less stringent buffers (e.g., 2X SSC/0.1% NP-40) at room

temperature.[8]

Counterstaining and Mounting:

Counterstain the nuclei with DAPI.

Mount a coverslip using an appropriate mounting medium.

Imaging:

Visualize the hybridization signals using a fluorescence microscope equipped with filters

for DAPI and TAMRA.

Live-Cell Imaging
This protocol provides a general guideline for live-cell imaging using a Tamra-peg4-cooh
labeled probe (e.g., an antibody targeting a cell surface receptor).

Materials:

Tamra-peg4-cooh conjugated probe (e.g., antibody)

Live cells cultured in an imaging-compatible dish (e.g., glass-bottom dish)

Live-Cell Imaging Solution or appropriate cell culture medium buffered with HEPES

On-stage incubator for temperature, humidity, and CO2 control

Procedure:
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Cell Preparation:

Culture cells to the desired confluency in an imaging dish.

Labeling:

Dilute the Tamra-peg4-cooh conjugated probe in pre-warmed Live-Cell Imaging Solution.

Replace the culture medium with the labeling solution.

Incubate the cells for a predetermined time (e.g., 15-60 minutes) at 37°C in a CO2

incubator. The optimal time and concentration should be determined empirically.

Washing:

Gently wash the cells two to three times with pre-warmed Live-Cell Imaging Solution to

remove unbound probes and reduce background fluorescence.

Imaging:

Place the imaging dish on the microscope stage within the on-stage incubator.

Allow the cells to equilibrate before starting image acquisition.

Use the lowest possible excitation light intensity and exposure time to minimize

phototoxicity and photobleaching, especially for time-lapse experiments.[10]

Visualizations
Experimental Workflow for Bioconjugation
Caption: Workflow for conjugating Tamra-peg4-cooh to a biomolecule.

General Immunofluorescence Workflow
Caption: Step-by-step workflow for immunofluorescence staining.

ERK Signaling Pathway Studied by FRET
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The ERK signaling pathway is a crucial regulator of cell proliferation, differentiation, and

survival.[3] FRET-based biosensors can be used to visualize ERK activity in live cells.[3][7] A

common FRET pair is a cyan fluorescent protein (CFP) as the donor and a yellow fluorescent

protein (YFP) as the acceptor. However, TAMRA can also be used as a FRET acceptor. The

diagram below illustrates a simplified ERK signaling cascade and how a FRET-based sensor

could monitor ERK activity.

Caption: Simplified ERK signaling pathway with a FRET biosensor for activity monitoring.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b12380465#tamra-peg4-cooh-in-fluorescence-
microscopy-protocols]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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